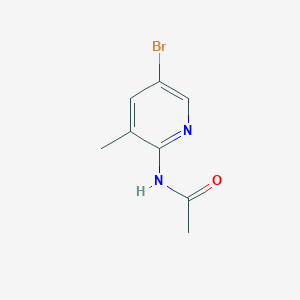

2-Acetylamino-5-bromo-3-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical and Biological Sciences

Pyridine, an aromatic heterocyclic compound, and its derivatives are cornerstones of modern chemistry, demonstrating wide-ranging utility across multiple scientific disciplines.

Pyridine derivatives are integral to the development of therapeutics. ontosight.ai The pyridine scaffold is a common feature in many biologically active molecules, and compounds from this family have been investigated for their potential to act as anti-inflammatory, antibacterial, and anticancer agents. ontosight.ai Their ability to interact with biological targets like enzymes makes them a continued focus of drug discovery programs. ontosight.ai

In agricultural science, pyridine-based compounds are used in the formulation of various agrochemicals. chemimpex.com They contribute to the development of effective pesticides and herbicides designed to enhance crop protection. chemimpex.comijssst.info The specific chemical properties of these derivatives allow for the creation of targeted solutions to agricultural challenges.

The applications of pyridine derivatives extend into material science, where they are explored for their potential in creating advanced materials. chemimpex.com These compounds can be incorporated into polymers and specialized coatings that require specific chemical properties for enhanced performance. chemimpex.com

Structural Features and Reactivity Enhancement through Bromine Substitution

The structure of 2-Acetylamino-5-bromo-3-methylpyridine is notable for the bromine atom attached to the pyridine ring. This bromine substitution significantly enhances the compound's reactivity and its utility in organic synthesis. chemimpex.com The bromine atom can act as a leaving group in various cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of new carbon-carbon bonds. mdpi.com This functional handle is crucial for synthetic chemists looking to build complex molecular architectures from simpler, readily available starting materials. chemimpex.com

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its role as a versatile chemical intermediate. chemimpex.com Its ability to undergo further chemical transformations makes it an attractive starting point for synthesizing novel compounds for evaluation in various fields. chemimpex.com

Key research applications include:

Pharmaceutical Development : The compound is a key intermediate in the synthesis of potential new therapeutic agents. Researchers utilize it in the development of novel drug candidates, particularly in the fields of oncology and infectious diseases. chemimpex.com A common strategy involves using the bromo-substituted pyridine core to create libraries of related compounds through reactions like the Suzuki cross-coupling, which are then screened for biological activity. mdpi.com

Agrochemical Synthesis : It serves as a building block in the formulation of new agrochemicals, where its unique properties can be harnessed to improve efficacy. chemimpex.com

Material Science : The compound is explored for its utility in creating specialized polymers and other advanced materials. chemimpex.com

A related precursor, 2-Amino-5-bromo-3-methylpyridine, is also widely used as a starting material to synthesize a range of other functionalized pyridine compounds, such as 5-bromo-2-chloro-3-methylpyridine (B1331477) and various imidazo[1,2-a]pyridine (B132010) derivatives, further highlighting the synthetic importance of this structural framework. sigmaaldrich.comottokemi.com

Structure

3D Structure

属性

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDMVSJHVZHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358543 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-81-7 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of chemical compounds. For a molecule such as 2-Acetylamino-5-bromo-3-methylpyridine, a combination of vibrational and resonance spectroscopy would provide a comprehensive understanding of its structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In a hypothetical FT-IR analysis of this compound, specific vibrational modes would be expected. Key absorptions would include the N-H stretching of the amide group, typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the acetyl group would present a strong, sharp peak around 1660-1690 cm⁻¹. Aromatic C-H stretching vibrations of the pyridine (B92270) ring would appear above 3000 cm⁻¹, while C-C and C-N stretching vibrations within the ring would be found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The methyl group (CH₃) would also exhibit characteristic stretching and bending vibrations.

A data table for the expected FT-IR vibrational frequencies is provided below for illustrative purposes, based on general group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methyl) | 2850-2960 |

| C=O Stretch (Amide I) | 1660-1690 |

| N-H Bend (Amide II) | 1510-1550 |

| C=C/C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-Br Stretch | 500-600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. For this compound, the symmetric vibrations and those of non-polar bonds would be more prominent. The pyridine ring vibrations, particularly the ring breathing mode, would be expected to show a strong signal. The C-Br bond, being relatively non-polar, would also be more readily observable in the Raman spectrum compared to the IR spectrum. The C=O and N-H vibrations would also be present, though their relative intensities might differ from the FT-IR spectrum.

An illustrative data table of expected FT-Raman shifts is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Amide I) | 1660-1690 |

| Pyridine Ring Breathing | 990-1050 |

| C-Br Stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number and environment of hydrogen atoms. The spectrum would be expected to show a singlet for the acetyl (CH₃) protons and another singlet for the methyl (CH₃) protons on the pyridine ring, with distinct chemical shifts. The two aromatic protons on the pyridine ring would appear as distinct signals, likely doublets or singlets depending on coupling, in the aromatic region of the spectrum. The amide proton (N-H) would present a signal whose chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, eight distinct signals would be anticipated: one for the carbonyl carbon, one for the acetyl methyl carbon, one for the ring methyl carbon, and five for the carbons of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbonyl carbon appearing at the lowest field (highest ppm value).

A hypothetical table of expected NMR chemical shifts is provided below.

| Atom | Type | Expected Chemical Shift (ppm) |

| ¹H | Acetyl CH₃ | ~2.2 |

| ¹H | Ring CH₃ | ~2.5 |

| ¹H | Aromatic CH | 7.0-8.5 |

| ¹H | Amide NH | Variable |

| ¹³C | Carbonyl C=O | ~170 |

| ¹³C | Aromatic C | 110-150 |

| ¹³C | Acetyl CH₃ | ~25 |

| ¹³C | Ring CH₃ | ~20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the acetylamino group are chromophores that would contribute to these absorptions. The presence of the bromine atom and the methyl group would act as auxochromes, potentially causing a shift in the absorption maxima (λ_max) compared to unsubstituted acetylaminopyridine.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. DFT calculations on this compound would allow for the prediction of its optimized molecular geometry, vibrational frequencies (for comparison with experimental FT-IR and FT-Raman spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such theoretical studies would provide valuable insights into the molecule's reactivity, stability, and spectroscopic behavior, complementing and aiding in the interpretation of experimental data. However, no specific DFT studies for this compound have been identified in the searched literature.

Lack of Specific Research Data for "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research specifically detailing the advanced spectroscopic and computational investigations for the chemical compound This compound .

The performed searches aimed to gather data for the following specific analyses as requested:

Geometry Optimization and Conformational Analysis

Vibrational Frequency Assignments and Potential Energy Distribution (PED)

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Reactivity Indices and Fukui Function Calculations

Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Non-Linear Optical (NLO) Properties

While computational and spectroscopic studies are available for structurally similar isomers and related precursors—such as 2-acetylamino-5-bromo-6-methylpyridine (B57760) and 2-amino-5-bromo-3-methylpyridine—this information is not directly applicable. The difference in the substitution pattern on the pyridine ring, specifically the position of the methyl group, significantly alters the molecule's electronic, steric, and spectroscopic properties.

Consequently, generating a scientifically accurate and thorough article that strictly adheres to the requested outline for "this compound" is not possible based on the currently available scientific literature. The creation of such an article would require original research and computational analysis to be performed on this specific molecule.

V. Future Research Directions and Perspectives

Exploration of New Synthetic Pathways

The current synthesis of 2-Acetylamino-5-bromo-3-methylpyridine and its analogs often involves multi-step processes. For instance, a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, can be synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) and acetic anhydride. mdpi.com Another patented method starts with 2-amino-3-methylpyridine, which undergoes acetylation followed by bromination. google.com

Future research could focus on developing more efficient and environmentally friendly synthetic routes. This includes the exploration of:

One-pot syntheses: Combining multiple reaction steps into a single procedure to reduce solvent waste, energy consumption, and purification efforts.

Catalytic methods: Investigating novel catalysts to improve reaction yields, selectivity, and reduce the need for stoichiometric reagents. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, have already been successfully used for derivatives of this compound, indicating a promising area for further development. mdpi.com

Green chemistry approaches: Utilizing safer solvents, renewable starting materials, and atom-economical reactions to minimize the environmental impact of the synthesis.

Advanced Computational and Spectroscopic Investigations

While experimental data is crucial, computational and advanced spectroscopic studies can provide deeper insights into the molecular properties of this compound. Density Functional Theory (DFT) has been employed to study related pyridine (B92270) derivatives to understand their electronic structure, reactivity indices, and frontier molecular orbitals. mdpi.com A study on the isomer 2-acetylamino-5-bromo-6-methylpyridine (B57760) used DFT to analyze its vibrational spectra and molecular reactivity. nih.gov

Future investigations in this area could include:

In-depth DFT analysis: To predict the reactivity, stability, and potential reaction pathways for this compound. This can help in designing new synthetic strategies and understanding its interaction with biological targets.

Molecular Docking Simulations: To explore its potential as a ligand for various biological targets. Molecular docking has been used to predict the anticancer activity of a similar molecule, suggesting its potential as an inhibitor for proteins implicated in lung cancer. nih.gov

Advanced Spectroscopic Techniques: Combining experimental techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy with theoretical calculations to fully elucidate the compound's structural and electronic properties. mdpi.comnih.gov

Table 1: Spectroscopic and Computational Data for Related Compounds

| Property | Compound | Method | Findings | Reference |

|---|---|---|---|---|

| NMR | N-[5-Bromo-2-methylpyridine-3-yl]acetamide | ¹H-NMR, ¹³C-NMR | Confirmed the structure of the synthesized compound. | mdpi.com |

| DFT | Derivatives of N-[5-bromo-2-methylpyridine-3-yl]acetamide | B3LYP/6-31G(d,p) | Analyzed frontier molecular orbitals and reactivity indices. | mdpi.com |

| Vibrational Spectroscopy | 2-acetylamino-5-bromo-6-methylpyridine | FT-IR, FT-Raman | Assigned and compared experimental and theoretical vibrational frequencies. | nih.gov |

Targeted Medicinal Chemistry Approaches

The pyridine scaffold is a common feature in many biologically active compounds. Research indicates that this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the fields of oncology and infectious diseases. chemimpex.com Derivatives of the core structure have shown potential anti-thrombolytic and biofilm inhibition activities. mdpi.com

Future medicinal chemistry research should aim to:

Design and Synthesize Novel Analogs: Use the compound as a scaffold to create libraries of new molecules. By modifying the substituents on the pyridine ring, it may be possible to develop compounds with enhanced biological activity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the lead compound and evaluate the biological activity of the resulting analogs. This will help identify the key structural features responsible for its therapeutic effects.

Target Identification and Validation: For analogs showing promising activity, further studies would be needed to identify their specific molecular targets (e.g., enzymes, receptors) to understand their mechanism of action.

Development of Novel Materials and Specialty Chemicals

Beyond pharmaceuticals, this compound holds promise in the fields of material science and agrochemistry. chemimpex.com Pyridine derivatives are important intermediates in the production of dyes, pesticides, and other specialty chemicals. google.com

Prospective research directions in this domain include:

Polymer Chemistry: Investigating the incorporation of this compound as a monomer or additive into polymers. The presence of the bromine atom could enhance flame retardancy, while the pyridine ring could improve thermal stability or other material properties. chemimpex.com

Agrochemicals: Using the compound as a starting material for the synthesis of new pesticides and herbicides. Its unique chemical structure could lead to the development of agrochemicals with improved efficacy and reduced environmental impact. chemimpex.com

Specialty Chemicals: Exploring its use as an intermediate for creating other valuable organic compounds, leveraging the reactivity of the bromine atom for further chemical transformations. chemimpex.comgoogle.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-acetylamino-5-bromo-6-methylpyridine |

| 2-amino-3-methylpyridine |

| 5-bromo-2-methylpyridin-3-amine |

常见问题

Q. What are the established synthetic routes for 2-Acetylamino-5-bromo-3-methylpyridine?

- Methodological Answer : The compound is typically synthesized via bromination of 2-amino-3-methylpyridine. Key steps include:

Bromination : Reacting 2-amino-3-methylpyridine with bromine or N-bromosuccinimide (NBS) under controlled conditions.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for:

- Pharmaceutical intermediates : E.g., ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (anti-cancer agents).

- Agrochemicals : Derivatives like 5-bromo-2-chloro-3-methylpyridine are used in pesticide synthesis.

- Heterocyclic frameworks : Reactivity at the 5-bromo position enables Suzuki-Miyaura cross-coupling for functionalized pyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromination efficiency and yield?

- Methodological Answer :

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve bromine solubility but require strict temperature control.

- Stoichiometry : Maintain a 1:1.2 substrate-to-bromine ratio to avoid over-bromination.

Monitor progress via TLC and adjust reaction time (typically 6–12 hours) .

Q. How can discrepancies in NMR data for structural isomers be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software).

- X-ray Crystallography : Definitive confirmation for ambiguous cases.

Contradictions often arise from solvent effects or impurities; replicate analyses in deuterated DMSO or CDCl₃ .

Q. What strategies are employed to design derivatives targeting specific biological pathways?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the acetyl group to enhance lipophilicity (e.g., trifluoroacetyl) for blood-brain barrier penetration.

- Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition for kinase inhibition studies.

- Bioisosteric Replacement : Substitute bromine with CF₃ or CN groups to optimize binding affinity.

Validate designs using molecular docking (AutoDock Vina) and in vitro assays .

Q. How can hazards associated with handling this compound be mitigated during experiments?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Protective Equipment : Wear nitrile gloves and safety goggles (Skin Irrit. Category 2).

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal.

Refer to Safety Data Sheets (SDS) for emergency protocols .

Contradictions and Open Challenges

- Synthetic Yield vs. Purity : Higher bromination temperatures (>25°C) increase yield but reduce purity due to di-brominated byproducts.

- Biological Activity : Derivatives with electron-withdrawing groups show conflicting results in cytotoxicity assays, necessitating further SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。